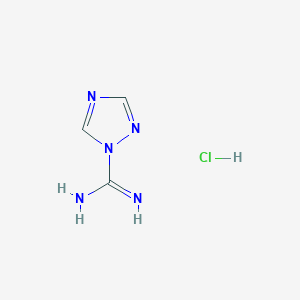

1H-1,2,4-Triazole-1-carboximidamide hydrochloride

Übersicht

Beschreibung

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C3H6ClN5 . It is an intermediate used in the synthesis of peramivir, a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza .

Synthesis Analysis

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is prepared by the reaction of dicyandiamide and 1,2,4-Triazole . The steps are as follows: Dissolve the compound in tetrahydrofuran, raise the temperature to 70℃. A solution of dicyandiamide is added and a solution of 4 mol / L HCl in tetrahydrofuran at 70℃ for 2 h, the temperature is removed and cooled to room temperature. The solid is removed by filtration and dried in vacuo at 45℃ to give a colorless oil which is recrystallized from methanol: dichloromethane = 2: 1 .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride is represented by the SMILES notation Cl.NC(=N)N1C=NC=N1 . The InChI Key is JDDXNENZFOOLTP-UHFFFAOYSA-N .

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is an intermediate used in the synthesis of peramivir . It is prepared by the reaction of dicyandiamide and 1,2,4-Triazole .

Physical And Chemical Properties Analysis

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a white crystalline substance . It has a molecular weight of 147.57 . It is soluble in water .

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

This compound is used as an intermediate in the synthesis of peramivir , a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza .

Research in Organic Chemistry

The compound is a part of the organonitrogen compounds class, which are widely used in research and development in organic chemistry . These compounds have a wide range of applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.

Cytotoxic Activity

Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . While it’s not specified whether 1H-1,2,4-Triazole-1-carboximidamide hydrochloride itself has this property, it’s possible that it could be used in research related to cancer treatment.

Safety and Hazards

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is an intermediate used in the synthesis of peramivir , a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza . Therefore, its primary target is the neuraminidase enzyme, which plays a crucial role in the life cycle of the influenza virus.

Mode of Action

The compound interacts with its target, the neuraminidase enzyme, by binding to its active site. This binding inhibits the function of neuraminidase, preventing the release of progeny influenza virus from infected cells . This results in the halt of the spread of the virus within the host.

Biochemical Pathways

The inhibition of neuraminidase affects the viral replication pathway. Neuraminidase is responsible for cleaving the bond between the newly formed virus and the host cell, allowing the virus to spread to other cells. By inhibiting this enzyme, 1H-1,2,4-Triazole-1-carboximidamide hydrochloride prevents the release of the virus, thereby stopping the infection from spreading .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of viral spread within the host. By preventing the release of progeny virus from infected cells, the compound effectively limits the infection to the initially infected cells .

Eigenschaften

IUPAC Name |

1,2,4-triazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5.ClH/c4-3(5)8-2-6-1-7-8;/h1-2H,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDXNENZFOOLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584957 | |

| Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-1-carboximidamide hydrochloride | |

CAS RN |

19503-26-5 | |

| Record name | 1H-1,2,4-Triazole-1-carboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19503-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

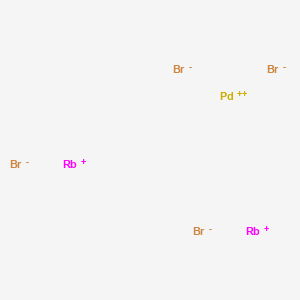

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

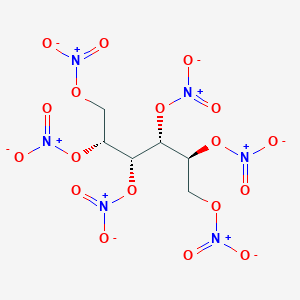

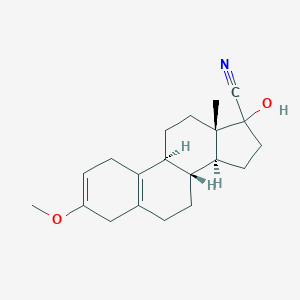

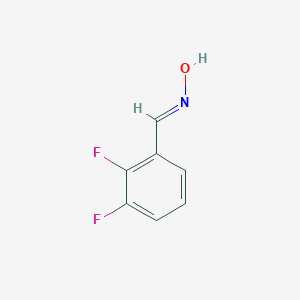

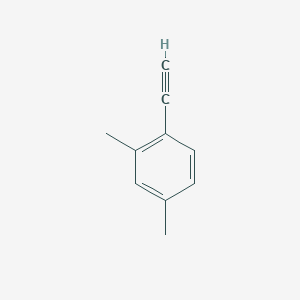

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.